molecular formula C19H16Cl2N2S2 B11183656 2-(3,5-dichlorophenyl)-4,4,8-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione

2-(3,5-dichlorophenyl)-4,4,8-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione

Cat. No.: B11183656
M. Wt: 407.4 g/mol
InChI Key: AVNBILVAAYDCSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-dichlorophenyl)-4,4,8-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione is a complex organic compound that belongs to the class of isothiazoloquinolines This compound is characterized by its unique structure, which includes a quinoline core fused with an isothiazole ring, and substituted with a 3,5-dichlorophenyl group and three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dichlorophenyl)-4,4,8-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Isothiazole Ring: The isothiazole ring can be introduced by reacting the quinoline derivative with a suitable thioamide and a halogenating agent.

    Substitution with 3,5-dichlorophenyl Group: The substitution of the 3,5-dichlorophenyl group can be achieved through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dichlorophenyl)-4,4,8-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl ring or the quinoline core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with hydrogenated rings.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(3,5-dichlorophenyl)-4,4,8-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,5-dichlorophenyl)-4,4,8-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and inducing cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-dichlorophenyl)-4,4,8-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-one: Similar structure but with a carbonyl group instead of a thione group.

    2-(3,5-dichlorophenyl)-4,4,8-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-sulfone: Similar structure but with a sulfone group instead of a thione group.

Uniqueness

The uniqueness of 2-(3,5-dichlorophenyl)-4,4,8-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. The presence of the thione group, in particular, may contribute to its unique interactions with biological targets and its potential therapeutic applications.

Properties

Molecular Formula

C19H16Cl2N2S2

Molecular Weight

407.4 g/mol

IUPAC Name

2-(3,5-dichlorophenyl)-4,4,8-trimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione

InChI

InChI=1S/C19H16Cl2N2S2/c1-10-4-5-15-14(6-10)16-17(19(2,3)22-15)25-23(18(16)24)13-8-11(20)7-12(21)9-13/h4-9,22H,1-3H3

InChI Key

AVNBILVAAYDCSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(C3=C2C(=S)N(S3)C4=CC(=CC(=C4)Cl)Cl)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.